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molecular formula C16H16O2 B8491157 1-[4-(2-phenylethoxy)phenyl]ethanone CAS No. 18099-61-1

1-[4-(2-phenylethoxy)phenyl]ethanone

Cat. No. B8491157
M. Wt: 240.30 g/mol
InChI Key: WKAZTGOEVXZSBE-UHFFFAOYSA-N
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Patent
US04474809

Procedure details

A stirred mixture of 18.5 g. of phenethylbromide, 20.4 g. of p-hydroxyacetophenone, 17.3 g. of anhydrous potassium carbonate and 150 ml. of acetone was refluxed under argon for 22 hours. The reaction was then cooled and partitioned between ether and water. The ether layer was washed with water and then extracted with two 100 ml. portions of cold 1N sodium hydroxide. These extracts were combined, washed with water and brine, dried and evaporated to an oil. The oil was purified by chromatography, giving the desired intermediate as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirred mixture of 18.5 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
WASH
Type
WASH
Details
The ether layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with two 100 ml
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)OC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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